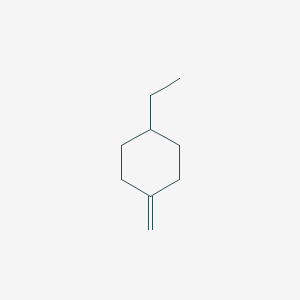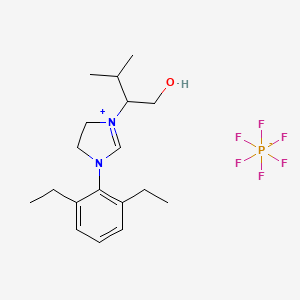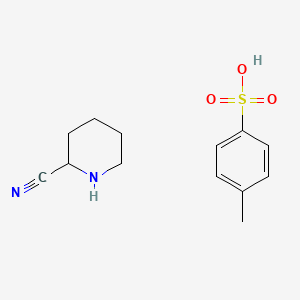![molecular formula C7H15NO B13899109 (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol is a chiral compound that belongs to the class of alcohols. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethanol group. The compound’s chirality arises from the presence of two stereocenters, making it an important molecule in stereochemistry and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone with a chiral borane complex can yield the desired alcohol with high enantioselectivity.
Another approach involves the asymmetric hydrogenation of the corresponding imine. This method uses a chiral catalyst, such as a rhodium or ruthenium complex, to achieve high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of flow chemistry also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone.
Reduction: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethane.
Substitution: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethyl chloride or bromide.
Scientific Research Applications
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its role as a potential therapeutic agent.
Medicine: It is investigated for its potential use in the development of drugs for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethane
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethyl chloride
Uniqueness
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an ethanol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various applications, particularly in asymmetric synthesis and chiral catalysis.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1R)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
LGZVZTBBCKQEPT-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1CCCN1C)O |
Canonical SMILES |
CC(C1CCCN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


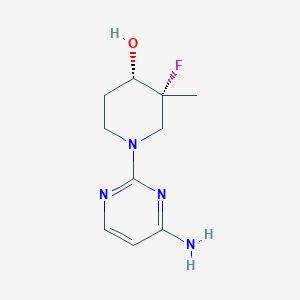

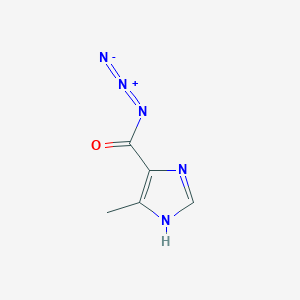

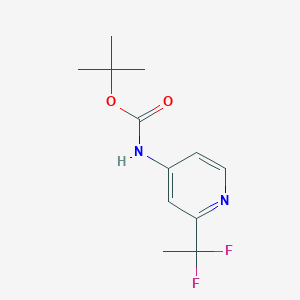

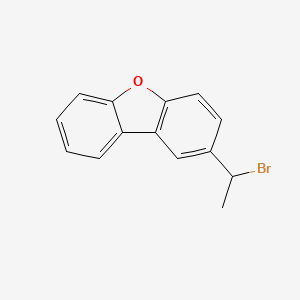
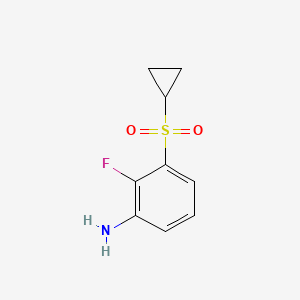
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)
